Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically in the area of fluorination reactions .
Summary of the Application: (Pentafluoroethyl)trimethylsilane acts as a silicon-based fluorinating reagent for trifluoromethylation of carbonyls and ethylene diamines . Trifluoromethylation is a type of chemical reaction where a trifluoromethyl group is introduced into a molecule.
Methods of Application: The exact methods of application or experimental procedures can vary depending on the specific carbonyl or ethylene diamine being trifluoromethylated. In general, (pentafluoroethyl)trimethylsilane would be mixed with the target molecule under controlled conditions to facilitate the reaction .
Specific Scientific Field: This application is also in the field of Organic Chemistry, particularly in metal-mediated reactions .
Summary of the Application: (Pentafluoroethyl)trimethylsilane is employed as a precursor for metal-mediated trifluoromethylation of aromatic, heteroaromatic, and vinyl substrates . This involves using a metal catalyst to facilitate the introduction of a trifluoromethyl group into these types of molecules.
Methods of Application: As with the previous application, the exact methods can vary. Generally, (Pentafluoroethyl)trimethylsilane would be combined with the target molecule and a suitable metal catalyst under controlled conditions .
(Pentafluoroethyl)trimethylsilane is a silicon-based compound with the molecular formula CHFSi. It features a trimethylsilane group attached to a pentafluoroethyl group, making it a unique fluorinated silane. This compound is notable for its high fluorine content, which imparts significant chemical reactivity and utility in various synthetic applications. The presence of both silicon and fluorine atoms enhances its properties as a reagent in organic chemistry, particularly in reactions involving carbonyl compounds and amines.
(Pentafluoroethyl)trimethylsilane primarily acts as a fluorinating agent. It is utilized in:
These reactions highlight its versatility as a reagent in synthetic organic chemistry.
Several methods have been developed for synthesizing (pentafluoroethyl)trimethylsilane:
(Pentafluoroethyl)trimethylsilane finds applications in various fields:
Several compounds share similarities with (pentafluoroethyl)trimethylsilane, particularly within the realm of fluorinated silanes. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Trimethylsilane | CHSi | Basic silane without fluorination |
Trichloro(trimethyl)silane | CHClSi | Chlorinated analogue, often used in organosilicon chemistry |
Perfluoropropyltrimethylsilane | CHFSi | Similar structure but with propyl instead of ethyl |
(Pentafluoroethyl)trimethylsilane stands out due to its high fluorine content and specific structural characteristics that enable it to act effectively as a fluorinating agent. Its ability to facilitate trifluoromethylation and oxidative pentafluoroethylation reactions distinguishes it from other silanes that lack such functionality.
Flammable;Irritant